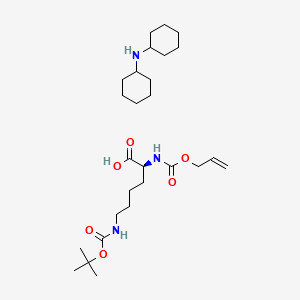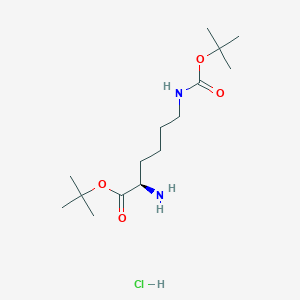
Fmoc-hse(me)-oh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid, also known as Fmoc-ABA, is an important organic compound in the field of organic synthesis. It is a versatile building block used to synthesize various organic compounds, and it is also used in scientific research applications.
科学的研究の応用
作用機序
Target of Action
Fmoc-hse(me)-oh, also known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid, Fmoc-O-methyl-L-homoserine, or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid, is primarily used in the synthesis of peptides . The primary targets of this compound are the amino acids in the peptide chain that it helps to form.
Mode of Action
The compound acts as a protecting group for the amino acids during peptide synthesis . It prevents unwanted side reactions from occurring, ensuring that the peptide chain forms correctly. The Fmoc group is removed once the peptide synthesis is complete, leaving behind the desired peptide chain .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain. The compound’s action affects the downstream effects of peptide synthesis, including the formation of proteins and enzymes.
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the conditions of the peptide synthesis process . Factors such as the solvent used, the temperature, and the pH can all influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These factors can also impact the compound’s bioavailability.
Result of Action
The result of this compound’s action is the successful synthesis of peptide chains . These peptide chains can then go on to form proteins and enzymes, which play vital roles in various biological processes.
Action Environment
The action of this compound is influenced by the environment in which the peptide synthesis takes place . Factors such as the solvent used, the temperature, and the pH can all affect the compound’s action, efficacy, and stability. For example, certain solvents can enhance the compound’s efficacy, while others might decrease its stability .
生化学分析
Biochemical Properties
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the synthesis process. For instance, it is used in the preparation of non-proteinogenic amino acids, which are essential for the synthesis of complex bioactive peptides . The compound’s interaction with enzymes such as carboxypeptidase B has been shown to exhibit inhibitory activities in the low nanomolar range .
Cellular Effects
The effects of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in peptide synthesis can lead to the production of peptides that modulate cellular activities, including enzyme inhibition and receptor binding .
Molecular Mechanism
At the molecular level, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid exerts its effects through binding interactions with biomolecules. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. This protection is crucial for the stepwise addition of amino acids in SPPS. The compound’s ability to inhibit enzymes like carboxypeptidase B further highlights its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the Fmoc group can be removed under basic conditions, allowing for the continuation of peptide synthesis. Long-term effects on cellular function have been observed in in vitro studies, where the compound’s stability ensures consistent results .
Dosage Effects in Animal Models
The effects of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid vary with different dosages in animal models. At low doses, the compound effectively protects amino groups during peptide synthesis without causing adverse effects. At high doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the stepwise addition of amino acids. The compound’s role in these pathways ensures the efficient synthesis of peptides with desired sequences and structures .
Transport and Distribution
Within cells and tissues, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its availability for peptide synthesis .
Subcellular Localization
The subcellular localization of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound is available where it is needed for peptide synthesis .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIRUWVMQYLPPX-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














